molecular formula C14H27FO2 B13330077 tert-Butyl 10-fluorodecanoate

tert-Butyl 10-fluorodecanoate

Cat. No.: B13330077
M. Wt: 246.36 g/mol
InChI Key: CJAPBQGLVZQSQZ-UHFFFAOYSA-N
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Description

tert-Butyl 10-fluorodecanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a decanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 10-fluorodecanoate can be achieved through esterification reactions. One common method involves the reaction of 10-fluorodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters, including this compound, can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 10-fluorodecanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 10-fluorodecanoic acid.

    Reduction: 10-fluorodecanol.

    Substitution: Products depend on the nucleophile used, such as 10-amino-decanoate or 10-thio-decanoate.

Scientific Research Applications

Chemistry: tert-Butyl 10-fluorodecanoate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, fluorinated compounds like this compound are valuable for studying enzyme interactions and metabolic pathways. The presence of fluorine can enhance the stability and bioavailability of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 10-fluorodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active fluorodecanoic acid, which can then interact with enzymes and proteins. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

    tert-Butyl acetate: Another tert-butyl ester, but without the fluorine atom.

    10-Fluorodecanoic acid: The parent acid without the tert-butyl group.

    tert-Butyl 10-chlorodecanoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: tert-Butyl 10-fluorodecanoate is unique due to the combination of the tert-butyl group and the fluorine atom. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H27FO2

Molecular Weight

246.36 g/mol

IUPAC Name

tert-butyl 10-fluorodecanoate

InChI

InChI=1S/C14H27FO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12H2,1-3H3

InChI Key

CJAPBQGLVZQSQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCF

Origin of Product

United States

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